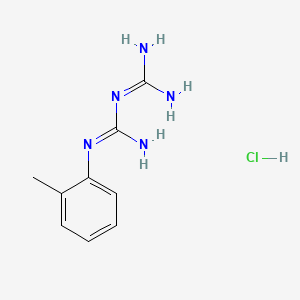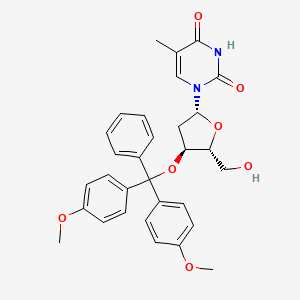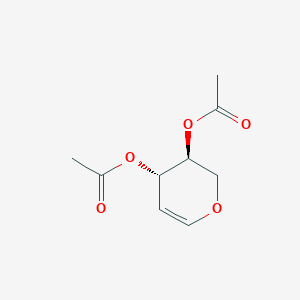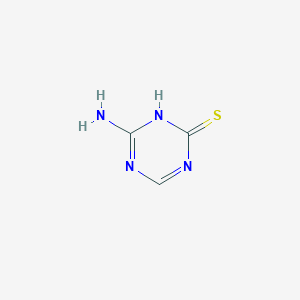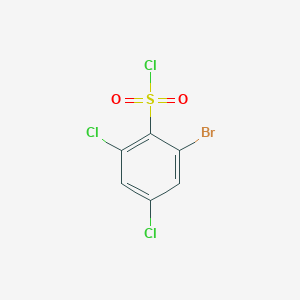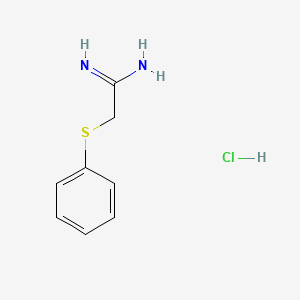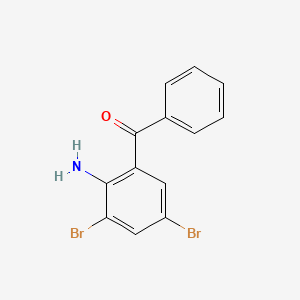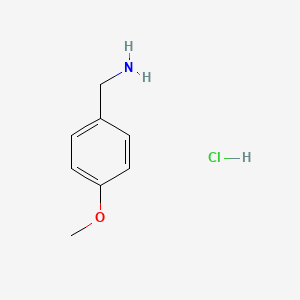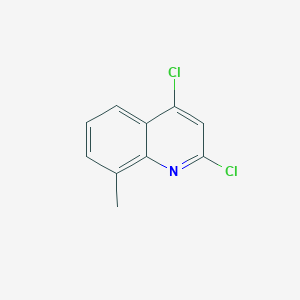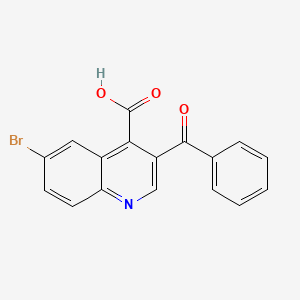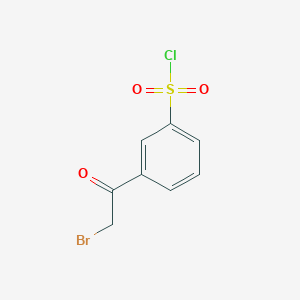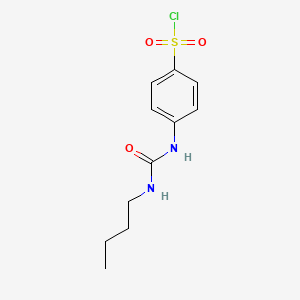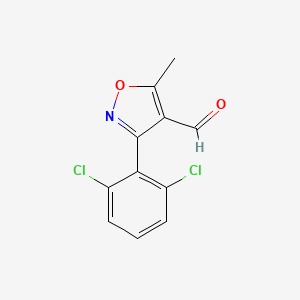
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, commonly known as DIC, is a chemical compound with various applications in scientific research. DIC is a versatile building block in organic synthesis, and its unique properties make it an essential component in the development of new drugs and materials. In
Applications De Recherche Scientifique
1. 3-[(2,6-Dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one
- Summary of the Application : This compound is a derivative of 2,6-dichlorobenzaldehyde and is known to have biologically active properties. It has been found to have cytostatic, cytotoxic, antioxidant, and anti-HIV activities .
- Methods of Application : The compound was synthesized by reacting 2,6-dichlorobenzaldehyde with ethanol to form 2,6-dichlorophenyl-ethoxy-methanol. This intermediate then interacted with 4-hydroxycoumarin to yield the title compound .
- Results or Outcomes : The compound was isolated and characterized by elemental analysis and IR spectroscopy. The crystal structure was determined using X-ray analysis .
2. (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one
- Summary of the Application : This compound is a type of chalcone, which are known to display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
- Methods of Application : The compound was synthesized and characterized using FT-IR, UV–visible, 1H NMR, HRMS techniques. The molecular structure was elucidated using single-crystal X-ray diffraction technique .
- Results or Outcomes : The properties of the compound were studied both theoretically and experimentally, and the results showed good agreement. The synthesized compound was also screened for antimicrobial activity and it showed moderate antimicrobial activity against selected pathogens .
3. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
- Summary of the Application : This compound is a derivative of 2,6-dichlorobenzaldehyde and is used in chemical synthesis .
- Methods of Application : The compound is synthesized from 2,6-dichlorobenzaldehyde and other reagents. The exact method of synthesis is not specified in the available resources .
- Results or Outcomes : The synthesized compound can be used as a reagent in further chemical reactions .
4. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
- Summary of the Application : This compound is a derivative of 2,6-dichlorobenzaldehyde and is used in chemical synthesis .
- Methods of Application : The compound is synthesized from 2,6-dichlorobenzaldehyde and other reagents. The exact method of synthesis is not specified in the available resources .
- Results or Outcomes : The synthesized compound can be used as a reagent in further chemical reactions .
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKENNHBMIBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383455 | |
| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | |
CAS RN |
849060-70-4 | |
| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



